molecular formula C20H24N2O2S B12474386 N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B12474386
M. Wt: 356.5 g/mol
InChI Key: BIRXJZGKUSDXSA-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydrobenzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzothiophene ring.

    Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the benzothiophene core.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar in having a morpholine group and a complex ring structure.

    4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Shares the benzamide and morpholine groups but differs in the core structure.

Uniqueness

N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is unique due to its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties compared to other benzamide derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C20H24N2O2S/c23-19(15-6-2-1-3-7-15)21-20-17(14-22-10-12-24-13-11-22)16-8-4-5-9-18(16)25-20/h1-3,6-7H,4-5,8-14H2,(H,21,23)

InChI Key

BIRXJZGKUSDXSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)CN4CCOCC4

Origin of Product

United States

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